1-(benzylsulfonyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylsulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-19(18,12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGWNXJQSXOTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Benzylsulfonyl Indoline Derivatives
Reactivity of the N-Sulfonyl Moiety
The N-sulfonyl group in 1-(benzylsulfonyl)indoline derivatives plays a significant role as a protecting group and can also influence the reactivity of the indoline (B122111) core. Its removal or migration is often a key step in synthetic sequences.
The benzylsulfonyl group is a commonly employed protecting group for the nitrogen atom in indoles and indolines. Its removal, or deprotection, is a critical step in many synthetic routes to access the free N-H indoline or to introduce other functionalities. Various methods have been developed for the cleavage of the N-S bond in N-sulfonylated indolines.
One common strategy involves reductive cleavage. For instance, the use of reducing agents can effectively remove the benzylsulfonyl group. While specific conditions for this compound are part of broader research, general methods for N-sulfonyl group cleavage are well-established. These can include dissolving metal reductions or catalytic hydrogenation, although the latter may also affect other functional groups within the molecule.
Electrochemical methods have also emerged as a green and efficient way to cleave C-N bonds, and by extension, can be applied to N-S bond cleavage under metal-free conditions. nih.gov This approach offers a selective way to deprotect the amine without the need for harsh reagents or metal catalysts. nih.gov
Another approach involves the use of strong acids. For example, treatment with trifluoroacetic acid is a standard procedure for cleaving protecting groups from polymeric supports, and this has been applied to indole (B1671886) derivatives. nih.gov However, this method can sometimes lead to side reactions, such as the alkylation of the indole ring. nih.gov
An interesting aspect of the reactivity of N-sulfonylated indoles and related compounds is the potential for the sulfonyl group to migrate from the nitrogen atom to a carbon atom of the indole nucleus. While less common than migrations of other groups like acyl or allyl groups, sulfonyl group migration represents a potential pathway for the synthesis of C-functionalized indoles.
These migrations are often intramolecular processes and can be promoted by various catalysts or reaction conditions. The specific conditions that would induce a 1,2- or 1,3-sulfonyl shift in this compound derivatives would be a subject of specific research, but the general principle of N-to-C migration is a known phenomenon in indole chemistry.
Functionalization of the Indoline Ring System
The indoline ring system in this compound is amenable to various functionalization reactions, allowing for the introduction of new substituents on both the aromatic benzene (B151609) ring and the pyrrolidine-like five-membered ring.
The benzene portion of the indoline ring can undergo electrophilic aromatic substitution (SEAr) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orglibretexts.org The N-benzylsulfonyl group is generally considered to be an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. msu.edu This deactivating effect typically directs incoming electrophiles to the meta-position relative to the point of attachment of the nitrogen atom.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The specific conditions for these reactions on this compound would need to be optimized to achieve the desired regioselectivity and yield. For example, the nitration of benzene is achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.comlibretexts.org
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ |
This table presents general conditions for electrophilic aromatic substitution and the corresponding electrophiles.
Direct C-H functionalization has become a powerful tool in organic synthesis for the modification of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. rsc.orgnih.gov
The C2 and C3 positions of the indoline ring are particularly important targets for functionalization as they are part of the core heterocyclic structure. The development of methods for the regioselective functionalization of these positions is of great interest for the synthesis of complex, biologically active molecules. researchgate.netresearchgate.net
The direct functionalization of the C2 and C3 positions of the indoline ring often involves the generation of a reactive intermediate. For instance, in the case of indoles, the C3 position is intrinsically nucleophilic, allowing for reactions with a range of electrophiles. chemrxiv.org In indolines, the reactivity is different due to the saturated nature of the five-membered ring. However, strategies exist to introduce functionality at these positions.
One approach is the deprotonation of the C2 or C3 position with a strong base to form a carbanion, which can then react with an electrophile. The regioselectivity of this deprotonation can often be controlled by the choice of base and the directing effect of the N-sulfonyl group.
Transition metal-catalyzed C-H activation is another powerful strategy. Catalysts based on metals like palladium, rhodium, and copper can selectively activate C-H bonds at the C2 or C3 position, allowing for the introduction of various functional groups. nih.govmdpi.com For example, rhodium(II) catalysts have been used for the C3 functionalization of related heterocyclic systems. researchgate.netresearchgate.net
The functionalization can also be achieved through reactions that involve the cleavage of the C2-C3 bond, followed by reconstruction to form new, more complex structures. sioc-journal.cn While this is more common in indoles, similar strategies could potentially be applied to indoline derivatives under specific conditions.
C-H Functionalization Strategies
Ring Expansion and Rearrangement Reactions
Ring expansion and rearrangement reactions are powerful tools in synthetic chemistry for transforming existing ring systems into larger or structurally different ones, often providing access to complex molecular architectures that are difficult to synthesize directly. nih.govresearchgate.net
The transformation of an indoline or indole core into a quinoline (B57606) skeleton is a synthetically valuable ring expansion reaction, as it converts a 5,6-fused heterocyclic system into a 6,6-fused one. researchgate.net This typically involves the insertion of a one-carbon unit into the C-N or C-C bond of the pyrroline (B1223166)/pyrrole (B145914) ring.
Most reported methods focus on the ring expansion of indoles rather than indolines. These reactions often proceed through the generation of a carbene or a carbenoid, which adds across the C2-C3 double bond of the indole to form a cyclopropane (B1198618) intermediate. This intermediate then undergoes rearrangement to yield the quinoline product. For example, rhodium-catalyzed reactions of indoles with halodiazoacetates can produce quinoline-3-carboxylates. ethz.ch Similarly, the use of α-chlorodiazirines as carbene precursors facilitates the conversion of indoles to quinolines. researchgate.net
For a this compound substrate, a direct one-carbon insertion into the saturated pyrroline ring is challenging. A more viable pathway would involve a two-step process:
Oxidation: The this compound is first oxidized to the corresponding 1-(benzylsulfonyl)indole.
Ring Expansion: The resulting indole derivative then undergoes a carbene-mediated ring expansion to form a 1-(benzylsulfonyl)quinolinium species, which upon workup or loss of the sulfonyl group could yield a quinoline.
A thiol-mediated three-step cascade reaction has been developed to convert 2-halo-indole-tethered ynones into functionalized quinolines, involving a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov While this specific methodology is for functionalized indoles, it highlights the diverse strategies available for the indole-to-quinoline transformation that could be adapted for derivatives of this compound after its initial oxidation.
Other Skeletal Rearrangements
Beyond ring expansion and contraction, the this compound scaffold and its derivatives can undergo other profound skeletal rearrangements, leading to the formation of new heterocyclic systems or significant alteration of the indoline core. These transformations are often driven by the formation of reactive intermediates and the inherent strain or reactivity of the starting materials, offering synthetic pathways to diverse molecular architectures. Key examples of such rearrangements include 1,3-sulfonyl migrations and C-to-N atom swapping for skeletal editing. The potential for dienone-phenol type rearrangements also exists under specific conditions.
1,3-Sulfonyl Migration in N-Sulfonylindole Precursors
A notable skeletal rearrangement involves the light-induced 1,3-migration of a sulfonyl group during the synthesis of 3-sulfonylindoles from ortho-alkynyl N-sulfonylanilines. While the starting material is not a pre-formed indoline, this reaction provides a direct route to N-sulfonylated indoles with a rearranged sulfonyl group position, highlighting the mobility of the sulfonyl moiety under specific reaction conditions.
In a study, the cyclization of ortho-alkynyl N-sulfonyl precursors, catalyzed by either gold(I) or silver(I) salts under blue LED irradiation, was shown to be accompanied by a 1,3-sulfonyl migration. acs.org The reaction proceeds via a 5-endo-dig cyclization to form an N-sulfonylindole intermediate, which then undergoes a sulfonyl group shift from the nitrogen atom to the C3 position of the indole ring. acs.org Mechanistic investigations suggest the involvement of a sulfonyl radical in this migration process. acs.org
Key features of this transformation are summarized in the table below.
| Starting Material | Catalyst/Conditions | Product | Key Transformation | Ref |
| ortho-alkynyl N-sulfonylaniline | Au(I) or Ag(I) salt, blue LED irradiation | 3-Sulfonylindole | 5-endo-dig cyclization followed by 1,3-sulfonyl migration | acs.org |
This rearrangement is significant as it demonstrates that the N-S bond in N-sulfonylindoles can be cleaved and reformed at a different position within the molecule, leading to a constitutional isomer of the initially formed cyclization product. The stability of the resulting 3-sulfonylindole drives the reaction forward. acs.org
Skeletal Editing via C-to-N Atom Swapping
A more dramatic form of skeletal rearrangement is the "skeletal editing" of the indole core itself. This advanced synthetic strategy allows for the transformation of the indole ring system into other valuable heterocyclic structures, such as indazoles and benzimidazoles. These reactions involve the cleavage of the indole's pyrrole ring and subsequent reclosure to form a new heterocyclic ring.
For N-protected indoles, a process involving oxidative cleavage of the heteroarene core can lead to ring-opened oxime intermediates. nih.gov These intermediates can then be guided down different reaction pathways to achieve skeletal editing. For instance, treatment with Mitsunobu conditions can lead to the formation of N-protected indazoles, representing a C-to-N atom swap at the C2 position of the original indole. nih.gov Alternatively, O-mesylation of the oxime intermediate followed by heating can induce a Beckmann-type rearrangement to yield a benzimidazole, which involves both a C-to-N atom swap and a skeletal reorganization. nih.gov
The table below outlines the skeletal editing transformations of N-protected indoles.
| Starting Material | Key Intermediate | Reagents/Conditions | Product | Key Transformation | Ref |
| N-protected indole | Ring-opened oxime | 1. Radical oximation 2. Mitsunobu conditions | N-protected indazole | C-to-N atom swap | nih.gov |
| N-protected indole | Ring-opened oxime | 1. Radical oximation 2. O-mesylation, heat | Benzimidazole | C-to-N atom swap and skeletal reorganization | nih.gov |
These skeletal editing techniques are powerful tools for late-stage diversification of complex molecules, enabling the conversion of a readily available indole scaffold into other important pharmacophores. nih.gov
Potential for Dienone-Phenol Type Rearrangements
The dienone-phenol rearrangement is a classic acid-catalyzed reaction that converts a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542). wikipedia.orgpw.live This type of rearrangement is driven by the formation of a stable aromatic system. youtube.com While not directly reported for this compound, the principles of this rearrangement could be applied to indoline derivatives that can form analogous dienone-like intermediates.
For such a rearrangement to occur in an indoline system, oxidation of the aromatic ring of the indoline would be required to generate a cyclohexadienone-like structure. If a this compound derivative were, for example, oxidized at the C4 and C5 positions to a dienone, an acid-catalyzed rearrangement could potentially lead to migration of a substituent and subsequent aromatization to a substituted phenol derivative. The presence of the electron-withdrawing sulfonyl group on the nitrogen might influence the stability of intermediates and the migratory aptitude of substituents.
This concept has been demonstrated in other complex systems, such as the dienone-phenol rearrangement of sulfur-containing steroid derivatives. rsc.org This precedent suggests that with appropriate substitution and reaction conditions, this compound derivatives could potentially undergo similar skeletal transformations.
Derivatization Strategies and Molecular Scaffold Modifications of 1 Benzylsulfonyl Indoline
Elaboration of the Benzyl (B1604629) Moiety
The benzylsulfonyl group not only acts as a protecting group for the indoline (B122111) nitrogen but also presents opportunities for structural diversification. Modifications to the benzyl moiety can influence the steric and electronic properties of the entire molecule.
Introduction of Substituents via Aromatic Functionalization
The aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution reactions. This allows for the introduction of a variety of substituents, which can modulate the molecule's properties. Common functionalizations include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of the benzene (B151609) ring, typically achieved with a mixture of nitric and sulfuric acid, can introduce a nitro group. The position of this substitution (ortho, meta, or para) is directed by the sulfonyl group. Subsequent reduction of the nitro group can yield an amino group, which serves as a handle for further functionalization.
Heteroatom Substitution and Ring Modifications
Beyond simple substitution, the benzyl moiety can undergo more profound structural changes. Heteroatom substitution involves replacing one or more carbon atoms in the benzene ring with a heteroatom, such as nitrogen, to form heteroaromatic rings like pyridine. Such modifications can significantly alter the chemical and biological properties of the parent compound. For example, a benzyl group can be replaced with a pyridylmethyl group. While specific examples for 1-(benzylsulfonyl)indoline are not extensively documented, this strategy is a known approach in medicinal chemistry to enhance solubility and introduce new interaction points.
Functionalization of the Indoline Core
The indoline nucleus is a key area for structural modifications, offering multiple sites for the introduction of new functional groups and ring systems. The C2 and C3 positions are particularly reactive and allow for the construction of complex molecular architectures.
Stereoselective Introduction of Chiral Centers at C2 and C3
The creation of chiral centers at the C2 and C3 positions of the indoline ring is a critical aspect of synthesizing enantiomerically pure compounds. Various stereoselective methods have been developed to achieve this. One notable approach involves the 1,3-dipolar cycloaddition of nitrones to C2-substituted indoles, which can lead to the formation of highly functionalized isoxazolidines with contiguous stereogenic centers at C2 and C3. researchgate.net Another strategy is the diastereoselective addition of organometallic reagents to chiral imines derived from indoline precursors. nih.gov These methods provide access to a diverse range of indoline derivatives with controlled stereochemistry, which is crucial for their potential applications.
Construction of Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest due to their unique three-dimensional structures. The indoline scaffold is an excellent platform for the synthesis of spirocyclic systems. bohrium.com Multi-component reactions are a powerful tool for constructing these complex molecules. For instance, the reaction of isatins (indole-2,3-diones) with various reagents can lead to the formation of spiro[indoline-3,3'-indolizine]s and spiro[indoline-3,5'-pyrroline]s. st-andrews.ac.uknih.govnih.gov These reactions often proceed with high regio- and stereoselectivity. st-andrews.ac.uknih.gov The resulting spiro-indoline derivatives have shown promise as anticancer agents. bohrium.com
Table 1: Examples of Spirocyclic Systems Derived from Indoline
| Spirocyclic System | Starting Materials | Reaction Type | Reference |
| Spiro[indoline-3,3'-indolizine] | Isatin, Pipecolic acid, trans-3-Benzoylacrylic acid | One-pot, three-component 1,3-dipolar cycloaddition | st-andrews.ac.uknih.gov |
| Spiro[indoline-3,5'-pyrroline] | Isatin, Anilines, Dimethyl acetylenedicarboxylate | One-pot, multicomponent 1,3-dipolar cycloaddition | nih.gov |
| Spiro[furan-2,3'-indoline] | Isatins, Anilines, Diethyl acetylenedicarboxylate | Three-component reaction | mdpi.com |
Fusion with Other Heterocyclic or Carbocyclic Rings
The fusion of additional rings to the indoline core leads to the formation of polycyclic systems, expanding the structural diversity and complexity of the derivatives. Palladium-catalyzed domino reactions have emerged as a powerful method for constructing such fused systems. nih.gov These reactions can create tricyclic indole (B1671886) skeletons by forming new carbon-carbon and carbon-heteroatom bonds in a single operation. For example, intramolecular Heck reactions followed by reductive N-heteroannulation can yield 3,4-fused tricyclic indoles. nih.gov Another approach involves benzyne-mediated cyclization, which allows for the synthesis of substituted indolines that can be further elaborated into carbazoles. nih.gov These strategies provide efficient routes to complex, fused indoline derivatives.
Structure-Reactivity Relationships in this compound Derivatives (Synthetic Perspective)
The reactivity of the this compound scaffold is significantly influenced by the nature and position of substituents on both the indoline ring and the benzylsulfonyl group. Understanding these relationships is paramount for designing efficient synthetic routes to novel derivatives.
From a synthetic standpoint, the electron-withdrawing nature of the benzylsulfonyl group deactivates the indoline nitrogen, making it less prone to reactions typical for secondary amines. However, this electronic feature also influences the reactivity of the indoline ring itself, particularly at the C3 and C7 positions.
Research on structurally related N-arylsulfonyl indoline derivatives has provided valuable insights into these structure-reactivity relationships. For instance, studies on tricyclic indoline systems, which contain an N-benzenesulfonamide moiety, have demonstrated how modifications to the indoline and the aryl sulfonyl rings can impact reactivity and the outcome of subsequent synthetic transformations. rsc.orgbeilstein-journals.org
Influence of Substituents on the Indoline Ring:
The introduction of substituents onto the aromatic part of the indoline core can significantly alter its electronic properties and steric environment, thereby affecting its reactivity in subsequent synthetic steps.
Alkyl and Alkoxy Groups: Replacing a halogen with a methyl or methoxy (B1213986) group at the 5-position can lead to different electronic and steric environments. rsc.org These groups can influence the regioselectivity of electrophilic aromatic substitution reactions on the indoline ring.
Influence of Substituents on the Benzylsulfonyl Moiety:
Modifications to the phenyl ring of the benzylsulfonyl group can also modulate the reactivity of the entire molecule.
Halogens: The presence of a chlorine atom at the para-position of the phenyl ring is a common feature in related N-arylsulfonyl indoline derivatives. rsc.org The addition of further chlorine atoms at the ortho or meta positions can be achieved, though this may not always lead to desired changes in molecular properties. rsc.org
Other Substituents: The introduction of various other functional groups on the phenyl ring allows for a fine-tuning of the electronic and steric properties of the sulfonyl group, which in turn can influence the reactivity of the indoline core.
The following table summarizes the impact of various substituents on the properties of a related tricyclic indoline scaffold, which can be extrapolated to understand the potential structure-reactivity relationships in this compound from a synthetic viewpoint.
Table 1: Structure-Reactivity Insights from a Related Tricyclic Indoline System rsc.org
| Modification Site | Substituent | Observed Impact on Properties (Extrapolated Synthetic Relevance) |
| Indoline Ring (R2) | -Br (at C5) | Key for certain activities; potential site for cross-coupling. |
| -CH3 (at C5) | Alters electronic and steric environment. | |
| -OCH3 (at C5) | Modifies electronic properties, potentially influencing electrophilic substitution. | |
| -H (at C5) | Removal of the halogen significantly changes properties. | |
| -Br (at C4, C6, C7) | Positional isomers exhibit different properties. | |
| Phenyl Ring of Sulfonamide | p-Cl | Common substitution pattern. |
| o,p-diCl | Dichloro substitution is synthetically accessible. | |
| m,p-diCl | Dichloro substitution is synthetically accessible. |
Derivatization Strategies and Molecular Scaffold Modifications
A variety of synthetic strategies can be envisioned for the derivatization and scaffold modification of this compound, drawing from the broader literature on indole and indoline chemistry. These can be broadly categorized into functionalization of the existing scaffold and more profound modifications of the core structure.
Functionalization of the Indoline Ring:
C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to introduce new substituents onto the indoline ring. Palladium-catalyzed reactions are particularly prevalent for the functionalization of indole derivatives. beilstein-journals.org For instance, C-H alkenylation at the C7 position of the indoline ring could be a feasible strategy. nih.gov
Lithiation: Directed ortho-lithiation is a well-established method for the functionalization of aromatic systems. For N-protected indolines, lithiation can be directed to the C7 position. orgsyn.org The resulting lithiated species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. orgsyn.org
Electrophilic Aromatic Substitution: The benzene ring of the indoline core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgquimicaorganica.org The presence of the N-benzylsulfonyl group will influence the regioselectivity of these reactions.
Modifications of the Benzylsulfonyl Group:
Substitution on the Benzyl Ring: The phenyl ring of the benzylsulfonyl moiety is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents.
Modification of the Benzylic Position: The benzylic position offers a site for functionalization, for example, through radical reactions.
Scaffold Modifications:
Ring Expansion: Reactions with carbenes, such as dichlorocarbene, can lead to ring expansion of the indoline system to afford quinoline (B57606) derivatives. nii.ac.jp
The following table summarizes potential derivatization strategies for the this compound scaffold.
Table 2: Potential Derivatization and Scaffold Modification Strategies for this compound
| Reaction Type | Position | Reagents/Conditions | Potential Product |
| C-H Alkenylation | C7 | Pd catalyst, alkene | 7-Alkenyl-1-(benzylsulfonyl)indoline |
| Directed Lithiation | C7 | s-BuLi, TMEDA, then electrophile | 7-Substituted-1-(benzylsulfonyl)indoline |
| Nitration | Indoline Ring | HNO3, H2SO4 | Nitro-1-(benzylsulfonyl)indoline |
| Halogenation | Indoline Ring | Br2, Cl2 | Halo-1-(benzylsulfonyl)indoline |
| N-Dealkylation/Re-alkylation | N1 | Reducing/Oxidizing agents, then alkyl halide | N-Alkyl-indoline |
| Ring Expansion | Indoline Ring | Dichlorocarbene | Chloroquinoline derivative |
Computational and Theoretical Chemistry Studies of 1 Benzylsulfonyl Indoline and Its Analogues
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in drug discovery and development, providing a virtual window into the interactions between a ligand, such as a 1-(benzylsulfonyl)indoline analogue, and its biological target.
Molecular docking studies have been instrumental in understanding how this compound analogues recognize and bind to their target proteins. For instance, in the context of developing inhibitors for enzymes like acetylcholinesterase (AChE), docking simulations can predict the binding orientation and affinity of various derivatives. researchgate.netnih.gov These simulations often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding process.
In one study, molecular dynamics simulations of 1-benzyl-2-indolinone derivatives with AChE suggested that preferred binding might occur at an allosteric binding pocket of the enzyme. nih.gov Similarly, for other heterocyclic compounds, docking studies have helped to elucidate the binding modes within the active sites of target enzymes, correlating computational predictions with experimental biological activity. nih.gov
A recent study on a novel indole (B1671886) derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, identified a distinctive binding interface with the Smoothened (SMO) protein, which is crucial in the Hedgehog signaling pathway. nih.gov This finding highlights the power of molecular modeling in identifying unique binding mechanisms that can be exploited for designing drugs against resistant targets. nih.gov
The table below summarizes key findings from molecular docking studies on this compound analogues and related compounds.
| Compound/Analogue Class | Target Protein | Key Findings from Docking Simulations |
| 1-Benzyl-2-indolinones | Acetylcholinesterase (AChE) | Preferred binding at an allosteric pocket; benzyl (B1604629) substitution enhances potency and selectivity. researchgate.netnih.gov |
| Indolin-2-one derivatives | VEGFR-2 | Enhanced binding interactions and similar placement as sunitinib (B231) in the active pocket. nih.gov |
| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Smoothened (SMO) | Distinctive binding interface compared to other SMO-regulating chemicals. nih.gov |
| Pyxinol derivatives with indole fragments | NF-κB (p65–p50 heterodimer and p50 homodimer) | Binding sites are close to the DNA binding sites, suggesting interference with NF-κB's binding to DNA. nih.gov |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Computational methods are employed to explore the conformational landscape of this compound and its analogues, identifying low-energy conformations and the barriers between them.
Studies on related structures, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have utilized molecular mechanics calculations to determine preferred conformations. nih.gov For these molecules, the heterocyclic ring typically adopts a half-chair conformation with bulky substituents in pseudo-equatorial positions to minimize steric strain. nih.gov Similarly, the crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline reveals a half-chair conformation for the heterocyclic ring. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules.
DFT calculations are used to analyze the electronic structure of this compound and its analogues, including the distribution of electron density, molecular orbital energies, and electrostatic potential. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are related to the molecule's reactivity and electronic transition properties.
For a benzylsulfanyl-triazolyl-indole scaffold, DFT calculations showed that the HOMO is located over the sulfur atom and the triazole π-system, while the LUMO is distributed over the triazole and indole moieties. mdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. mdpi.com Natural Bond Orbital (NBO) analysis can further elucidate charge transfer and hyperconjugative interactions within the molecule. researchgate.net
The following table presents a selection of calculated electronic properties for a related benzylsulfanyl-triazolyl-indole scaffold. mdpi.com
| Property | Calculated Value (eV) |
| Ionization Potential (I) | 5.454 |
| Electron Affinity (A) | 1.070 |
| Hardness (η) | 4.384 |
| Electrophilicity Index (ω) | 1.213 |
| Chemical Potential (μ) | -3.262 |
| HOMO-LUMO Energy Gap | 4.384 |
Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of indoline (B122111) derivatives. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies for each step.
For example, the Fischer indole synthesis, a classical method for preparing indoles, involves a complex reaction sequence including condensation, rearrangement, and cyclization. youtube.comyoutube.com Theoretical studies can elucidate the energetics of each step, such as the nih.govnih.gov-sigmatropic shift, and explain the influence of substituents on the reaction rate and regioselectivity. youtube.com The driving force for the final aromatization step, which involves the elimination of ammonia, is the formation of the thermodynamically stable indole ring. youtube.com
While specific transition state analyses for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of applying quantum chemistry to understand related indole syntheses are well-established. organic-chemistry.org
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can be compared with experimental data to validate the proposed molecular structure.
For instance, time-dependent DFT (TD-DFT) calculations are used to predict UV-Vis absorption bands and assign them to specific electronic transitions. mdpi.com In the case of a benzylsulfanyl-triazolyl-indole scaffold, the calculated absorption bands at 232.3 nm, 305.5 nm, and 288.8 nm were found to correspond to HOMO→L+3, HOMO→LUMO, and H-1→LUMO transitions, respectively, showing good agreement with experimental data. mdpi.com
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. epstem.net By comparing the calculated and experimental NMR spectra, the structural assignment of a molecule can be confirmed with a high degree of confidence. aun.edu.eg This integrated approach of experimental and theoretical spectroscopy is a cornerstone of modern chemical analysis. epstem.net
In Silico Prediction of Molecular Properties (Excluding ADMET profiles directly)
Computational methods are instrumental in predicting the physicochemical and electronic properties of molecules, offering a cost-effective and time-efficient alternative to extensive experimental work. For this compound, while specific experimental data is scarce, its properties can be inferred from computational studies on similar structures.
Prediction of Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. niscpr.res.in Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various other quantum chemical parameters can provide a detailed picture of a molecule's reactivity.
For N-sulfonylated indoles and related heterocycles, DFT studies have been employed to understand their structural and electronic properties. asianpubs.org These studies reveal that the sulfonyl group generally acts as an electron-withdrawing group, influencing the electron density distribution across the indoline or indole ring system. The geometry of the molecule, including bond lengths and angles around the sulfonyl group, is also a key determinant of its reactivity.
| Reactivity Descriptor | Illustrative Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |
| Ionization Potential | ~ 6.5 eV | The energy required to remove an electron. |
| Electron Affinity | ~ 1.2 eV | The energy released when an electron is added. |
| Dipole Moment | ~ 4.5 D | Indicates the overall polarity of the molecule. |
Disclaimer: The values in this table are illustrative and represent typical ranges for N-sulfonylated indolines based on computational studies of analogous compounds. They are not based on a direct published study of this compound.
Drug-Likeness and Lead Optimization Parameters (Computational Design Aspects)
In the realm of drug discovery, "drug-likeness" refers to a qualitative assessment of a compound's potential to be an orally active drug with respect to its physicochemical properties. nih.gov Several empirical rules, such as Lipinski's Rule of Five, have been developed to guide the selection and optimization of lead compounds. These rules are based on the observation that most orally administered drugs have certain ranges for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For this compound, these parameters can be readily calculated from its two-dimensional structure using various chemoinformatic software packages. These parameters are crucial in the early stages of drug design for identifying compounds with a higher probability of favorable pharmacokinetic profiles.
The following table summarizes the predicted drug-likeness and lead optimization parameters for this compound.
| Parameter | Predicted Value for this compound | Guideline/Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 273.35 g/mol | < 500 (Lipinski) | Yes |
| logP (octanol-water partition coefficient) | ~ 3.2 | ≤ 5 (Lipinski) | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 (Lipinski) | Yes |
| Hydrogen Bond Acceptors | 2 (the two oxygen atoms of the sulfonyl group) | ≤ 10 (Lipinski) | Yes |
| Topological Polar Surface Area (TPSA) | ~ 42.5 Ų | ≤ 140 Ų | Yes |
| Number of Rotatable Bonds | 3 | ≤ 10 | Yes |
Based on these in silico predictions, this compound exhibits favorable drug-like properties according to Lipinski's rules, suggesting it has a good potential for oral bioavailability.
Chemoinformatic Analysis of N-Sulfonylated Indoline Libraries
Chemoinformatic analysis of compound libraries is a powerful approach to understanding structure-activity relationships (SAR) and structure-property relationships (SPR). By analyzing large sets of related compounds, it is possible to identify key structural features that influence a desired biological activity or physicochemical property.
QSAR studies on libraries of N-sulfonylated indole derivatives have been conducted to build predictive models for various biological activities. For instance, studies on N-arylsulfonylindoles as inhibitors of specific enzymes have successfully developed QSAR models that correlate molecular descriptors with inhibitory potency. nih.gov These models often highlight the importance of electronic, steric, and hydrophobic properties of the substituents on the sulfonyl group and the indole ring.
A hypothetical chemoinformatic analysis of a library of N-sulfonylated indolines, including analogues of this compound, would typically involve the following steps:
Library Design: Assembling a diverse set of N-sulfonylated indolines with variations in the substituent on the sulfonyl group and on the indoline ring.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the library, including constitutional, topological, geometric, and electronic descriptors.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates a subset of the calculated descriptors with a measured biological activity.
Model Validation: Rigorously validating the QSAR model to ensure its predictive power.
The insights gained from such analyses are crucial for guiding the design of new, more potent, and selective compounds. The following table summarizes the general findings that might be expected from a chemoinformatic analysis of a library of N-sulfonylated indoline analogues.
| Descriptor Type | General Finding/Trend | Implication for Design |
|---|---|---|
| Electronic Descriptors (e.g., partial charges on sulfonyl oxygens) | Increased negative charge on the sulfonyl oxygens may correlate with enhanced activity. | Substituents that increase the polarity of the S-O bonds could be beneficial. |
| Steric Descriptors (e.g., molecular volume, shape indices) | The size and shape of the substituent on the sulfonyl group can significantly impact binding to a target protein. | Optimal activity may be achieved with substituents of a specific size to fit into a binding pocket. |
| Hydrophobic Descriptors (e.g., logP) | A balance of hydrophobicity is often required for optimal activity and pharmacokinetic properties. | Modulating the lipophilicity of the molecule by altering substituents is a key strategy in lead optimization. |
| Topological Descriptors (e.g., connectivity indices) | The overall topology and branching of the molecule can influence its interaction with biological targets. | Exploring different substitution patterns on the benzyl and indoline rings can lead to improved activity. |
Applications in Advanced Organic Synthesis and Chemical Biology Tools
Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
The indoline (B122111) framework is a key structural motif in a multitude of natural products and pharmacologically active compounds. When rendered chiral, it becomes a powerful tool for transferring stereochemical information during a synthesis. The concept of using a chiral auxiliary, a temporary stereogenic unit to control the formation of new stereocenters, is a cornerstone of asymmetric synthesis. wikipedia.org Chiral indolines have been effectively employed as such auxiliaries. nih.gov
In this context, the nitrogen atom of the indoline ring can be derivatized with a chiral group, which then directs the stereochemical outcome of subsequent reactions. For instance, chiral hydrazones derived from (S)-indoline react with organolithium reagents with exceptionally high diastereoselectivity (up to >99% de) to produce chiral hydrazines, which can be readily converted to valuable chiral amino alcohols. nih.gov
The benzylsulfonyl group in 1-(benzylsulfonyl)indoline, while not inherently chiral, plays a crucial role by activating the indoline ring and influencing its reactivity. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. researchgate.net The use of chiral building blocks and auxiliaries provides a reliable method for accessing these single enantiomer drugs. deutscher-apotheker-verlag.dewiley.com The development of novel chiral architectures, including those based on indole (B1671886) scaffolds, is an ongoing area of research aimed at creating more effective and versatile tools for asymmetric catalysis. nih.govnih.gov
While specific examples detailing the use of this compound itself as a chiral auxiliary are not prevalent in the literature, the established utility of the indoline core in asymmetric synthesis suggests its potential in this area. nih.gov The benzylsulfonyl group can be readily introduced and later removed, a key characteristic of an effective auxiliary. researchgate.net
Use as Intermediates in the Total Synthesis of Complex Molecular Architectures and Natural Product Scaffolds
The indoline skeleton is a fundamental component of numerous complex alkaloids and other natural products. rsc.orgsemanticscholar.org Consequently, functionalized indolines like this compound serve as critical intermediates in the multi-step total synthesis of these intricate molecules. The benzylsulfonyl group acts as a robust protecting group for the indoline nitrogen, allowing for selective transformations at other positions of the molecule. It also influences the reactivity of the aromatic ring, enabling specific substitution patterns.
A notable example that highlights the utility of the N-sulfonyl indole motif is the synthesis of a precursor to the indoloquinoline natural product, cryptolepinone (B14262593). In this synthesis, 1-(phenylsulfonyl)-1H-indole was treated with n-butyllithium to generate a lithiated species, which then reacted with 2-nitrobenzaldehyde. chim.it This reaction formed a key carbon-carbon bond, and the resulting alcohol was subsequently oxidized. The phenylsulfonyl group was instrumental in facilitating the initial lithiation and remained throughout several synthetic steps before the final cyclization to form the protected cryptolepinone core. chim.it This strategy underscores how N-sulfonyl indoles can be pivotal in constructing complex heterocyclic systems.
The synthesis of complex molecules often requires the assembly of multiple fragments. The indoline core, protected and activated by the benzylsulfonyl group, can be strategically elaborated and then coupled with other synthetic intermediates to build up the target molecular architecture. The development of new synthetic methods to access and functionalize the indoline and indole core remains an active area of research, driven by the importance of these scaffolds in natural product synthesis. rsc.orgsemanticscholar.orgacs.orgnih.gov
Development of Novel Catalytic Systems Utilizing the N-Sulfonyl Indoline Motif
The N-sulfonyl indoline motif is not only a building block but can also be incorporated into the structure of ligands for transition metal catalysts. The electronic properties of the indoline ring and the sulfonyl group can influence the steric and electronic environment of a metal center, thereby tuning its catalytic activity and selectivity.
While specific catalytic systems based on this compound are not extensively documented, the broader class of N-sulfonylated nitrogen heterocycles is recognized for its potential in catalysis. For example, chiral bis-indole architectures have been developed as scaffolds for asymmetric catalysts, demonstrating the value of the indole motif in ligand design. nih.govnih.gov The development of such catalysts is crucial for the efficient and enantioselective synthesis of chiral compounds. acs.orgyale.edu
The synthesis of indoline derivatives can be achieved through catalytic methods, such as the copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides, which produces 2-sulfonyliminoindolines. The N-sulfonyl group plays a direct role in the reaction mechanism. The development of such catalytic transformations expands the toolkit available to synthetic chemists for the construction of functionalized indoline scaffolds.
Design of Molecular Probes and Tools for Chemical Biology (Focus on Molecular Mechanism, not outcome)
The indoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. By attaching various functional groups to the indoline core, researchers can design molecular probes to investigate specific biological processes. The benzylsulfonyl group can serve as a key component in these probes, contributing to their binding affinity and selectivity.
A significant example is the development of a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), as a potent inhibitor of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers. LKD1214 functions by repressing the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway. The molecular mechanism of inhibition involves the blockade of SMO's translocation to the primary cilium. nih.gov
Notably, LKD1214 was found to have a distinct binding interface with SMO compared to other known SMO inhibitors. nih.gov This highlights the potential for designing novel probes based on the this compound scaffold that can interact with biological targets in unique ways. The design and synthesis of such molecular probes are essential for dissecting complex signaling pathways and identifying new therapeutic targets. mdpi.com
The following table summarizes the key applications of this compound and related structures discussed in this article.
| Application Area | Specific Role of the N-Sulfonyl Indoline Motif | Example Compound/System | Reference |
| Asymmetric Synthesis | Potential as a chiral auxiliary to control stereochemistry. | (S)-Indoline derivatives | nih.gov |
| Total Synthesis | Intermediate in the synthesis of complex natural products. | 1-(Phenylsulfonyl)-1H-indole in cryptolepinone precursor synthesis | chim.it |
| Catalysis | Component of ligands to modulate catalyst performance. | Chiral bis-indole architectures | nih.govnih.gov |
| Chemical Biology | Scaffold for designing molecular probes to study biological pathways. | 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) | nih.gov |
Conclusion and Future Research Directions
Summary of Key Advancements in the Chemistry of 1-(Benzylsulfonyl)indoline
Research surrounding this compound and related N-arylsulfonyl indoline-based compounds has led to significant breakthroughs, particularly in the realm of medicinal chemistry. The benzylsulfonyl group has been instrumental in the design of compounds with potent biological activities. For instance, studies have reported on 1-arylsulfonyl indoline-based benzamides that exhibit remarkable tubulin inhibition, with some compounds showing greater potency than established agents like combretastatin (B1194345) A-4. nih.gov These compounds have demonstrated significant antiproliferative activity against a wide array of cancer cells, including multidrug-resistant (MDR) cell lines. nih.gov
Molecular modeling has been a key tool in understanding these advancements, revealing key interactions between the 1-arylsulfonyl indoline (B122111) moiety and the active sites of biological targets like tubulin and histone deacetylase 1 (HDAC1). nih.gov Furthermore, derivatives of the core indoline structure, such as those incorporating a benzylsulfonyl piperidinyl group, have been identified as potent inhibitors of critical signaling pathways like the Hedgehog (Hh) pathway, which is implicated in various cancers. nih.gov Notably, some of these novel compounds have shown efficacy against drug-resistant mutants, highlighting the potential of the benzylsulfonyl-indoline scaffold in overcoming clinical challenges. nih.gov
Emerging Trends in N-Sulfonyl Indoline Synthesis and Functionalization
The synthesis of the indoline core has evolved significantly, moving from classical methods that require pre-functionalized precursors to more elegant and efficient strategies. nih.gov A dominant emerging trend is the use of transition-metal catalysis, especially palladium-catalyzed C-H activation, to construct and functionalize the indoline skeleton. nih.gov This approach offers a "greener" and more atom-economical route to these valuable heterocycles. nih.gov
Recent synthetic methodologies have focused on creating diverse and complex indoline structures. These include:
Domino Reactions: Tandem protocols, such as reductive alkylation followed by asymmetric hydrogenation, have been developed for the efficient synthesis of chiral cis-2,3-disubstituted indolines. sci-hub.ru
Dearomatization: Catalytic dearomatization reactions of indoles are a powerful method for accessing polycyclic indoline structures. researchgate.net
Metal-Free Synthesis: A growing area of interest is the development of metal-free synthetic procedures, such as the use of potassium hexamethyldisilazide (KHMDS) to mediate the cyclocondensation of N-aryl imines, providing a one-step entry to a wide array of indoline scaffolds. researchgate.net
Photoredox Catalysis: Light-mediated, diastereoselective de novo synthesis has emerged as a novel strategy for producing 2,3-substituted indolines with high yields and enantioselectivity. researchgate.net
Microwave-Assisted Synthesis: To align with the principles of green chemistry, microwave-assisted reactions are being increasingly employed to create indole (B1671886) and indoline derivatives rapidly and efficiently. tandfonline.com
These advanced synthetic methods are expanding the accessible chemical space of N-sulfonyl indolines, enabling the generation of libraries of compounds for biological screening.
Perspectives on Untapped Reactivity and Synthetic Opportunities
While the N-sulfonyl group is often seen as a protecting group, its electron-withdrawing nature presents a wealth of untapped synthetic opportunities. The activation of the indoline core by the sulfonyl group can be further exploited for novel C-H functionalization reactions at positions that are typically unreactive.
Future synthetic explorations could focus on:
Remote C-H Functionalization: Developing catalytic systems that can selectively functionalize the C4, C5, C6, or C7 positions of the N-sulfonyl indoline ring would open up new avenues for structural diversification. Palladium catalysis involving 1,4-palladium migration is a promising strategy in this regard. nih.gov
Asymmetric Catalysis: While progress has been made, the development of new chiral catalysts for the enantioselective functionalization of the indoline ring remains a significant goal. This includes asymmetric dearomatization and difunctionalization of the corresponding N-sulfonyl indoles. researchgate.net
Radical Chemistry: The application of radical chemistry, which has seen success in the functionalization of other strained ring systems, could unlock novel transformations for N-sulfonyl indolines. frontiersin.org
Multicomponent Reactions: Designing new multicomponent reactions that incorporate N-sulfonyl indoline precursors could provide rapid access to complex and structurally diverse molecules. frontiersin.org
The table below outlines potential areas for future exploration in the functionalization of the N-sulfonyl indoline scaffold.
| Reaction Type | Target Position(s) | Potential Methodology | Desired Outcome |
| C-H Arylation/Alkylation | C4, C5, C6, C7 | Directed Metalation, Transition-Metal Catalysis | Novel substituted indoline analogues |
| Asymmetric Dearomatization | Indole Precursors | Chiral Lewis Acid/Brønsted Acid Catalysis | Access to chiral polycyclic indolines |
| Radical Addition | C2, C3 | Photoredox Catalysis, Radical Initiators | Introduction of complex alkyl fragments |
| Cycloaddition Reactions | Benzene (B151609) Ring | Dearomative Cycloadditions | Construction of novel fused-ring systems |
Potential for Rational Design of Novel Indoline-Based Chemical Entities for Specific Molecular Target Modulation
The indoline scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.gov The N-sulfonyl group provides a versatile handle for rationally designing novel chemical entities aimed at specific molecular targets. By modifying the substituents on the sulfonyl group and the indoline ring, chemists can fine-tune the steric and electronic properties of the molecule to optimize binding affinity and selectivity for a target protein. acs.orgresearchgate.net
The strategy of molecular hybridization, where the indoline scaffold is combined with other pharmacophores, holds significant promise. nih.gov This approach can lead to the development of multi-target drugs, which are particularly valuable for treating complex diseases like cancer. acs.orgresearchgate.net For example, 1-arylsulfonyl indoline-benzamide hybrids have been developed as dual inhibitors of tubulin and HDACs. nih.gov
Future rational design efforts could leverage:
Computational Modeling: In silico tools like molecular docking can predict the binding of indoline derivatives to target proteins, guiding the design of more potent and selective inhibitors. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-sulfonyl indoline scaffold and subsequent biological evaluation will continue to be crucial for identifying key structural features that drive activity at specific targets. mdpi.comacs.org
Bioisosteric Replacement: Replacing parts of the indoline scaffold with bioisosteres can improve pharmacokinetic properties and lead to novel intellectual property. frontiersin.org
The development of focused multi-targeted kinase inhibitors based on related azaindole cores demonstrates the power of this approach. researchgate.net By applying similar principles to the this compound scaffold, researchers can aim to create next-generation therapeutics with enhanced efficacy and tailored selectivity profiles for a wide range of diseases.
Q & A
Q. How is 1-(benzylsulfonyl)indoline synthesized and characterized in academic research settings?
Methodological Answer: BSI is typically synthesized via sulfonylation of indoline derivatives using benzylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the sulfonamide bond formation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC, and crystallography may be employed for structural elucidation . Reproducibility requires strict adherence to inert atmospheric conditions due to the sensitivity of sulfonylation reactions.
Q. What initial biological screening models are appropriate for evaluating the anticancer potential of BSI?
Methodological Answer: BSI’s anticancer activity is preliminarily assessed using in vitro models such as pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) for migration/inhibition assays (e.g., Boyden chamber). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical. Controls include untreated cells and reference inhibitors (e.g., trichostatin A for histone deacetylase (HDAC) activity). Viability assays (MTT or resazurin) ensure cytotoxicity is distinguished from specific inhibitory effects .
Advanced Research Questions
Q. What experimental strategies are employed to elucidate the histone deacetylase (HDAC) inhibitory mechanism of BSI in pancreatic cancer models?
Methodological Answer: Mechanistic studies involve:
- Enzymatic assays : Recombinant HDAC isoforms (e.g., HDAC1, HDAC6) are incubated with BSI, using fluorogenic substrates (e.g., acetylated lysine derivatives) to quantify inhibition kinetics (Kᵢ values).
- Epigenetic profiling : RNA-seq or ChIP-seq to identify upregulated tumor suppressor genes (e.g., E-cadherin) post-BSI treatment.
- Molecular docking : Computational models (AutoDock Vina) predict BSI’s binding affinity to HDAC active sites, validated via site-directed mutagenesis .
Q. How can researchers address contradictions in BSI’s biological activity across different cancer cell lines?
Methodological Answer: Contradictions may arise from cell-specific permeability or off-target effects. Resolution strategies include:
- Pharmacokinetic profiling : Measure intracellular BSI concentrations via LC-MS/MS to rule out uptake variability.
- Proteomic screens : Identify interacting proteins (e.g., pull-down assays with BSI-conjugated beads) to detect cell-specific binding partners.
- CRISPR-Cas9 knockouts : Validate HDAC-dependent vs. HDAC-independent pathways by deleting HDAC isoforms in resistant cell lines .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of BSI in migration assays?
Methodological Answer: Use nonlinear regression (GraphPad Prism) to fit dose-response data to a four-parameter logistic model. Assess significance via ANOVA with post-hoc Tukey tests for multi-group comparisons. Normalize migration rates to untreated controls, and report uncertainties (SEM) from triplicate experiments. For skewed distributions, non-parametric tests (e.g., Kruskal-Wallis) are advised .
Q. How should researchers optimize BSI’s selectivity to minimize off-target effects in HDAC inhibition?
Methodological Answer:
- Selectivity profiling : Screen BSI against a panel of HDAC isoforms (Class I, II, IV) using enzymatic assays.
- Structural modification : Introduce substituents (e.g., methyl groups) to the benzyl ring to sterically hinder non-target interactions.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by observing HDAC thermal stabilization in BSI-treated lysates .
Experimental Design Challenges
Q. What controls are essential when assessing BSI’s impact on epithelial-mesenchymal transition (EMT) markers?
Methodological Answer:
Q. How can researchers validate the reproducibility of BSI’s synthesis across laboratories?
Methodological Answer: Publish detailed protocols with exact molar ratios, solvent grades, and reaction times. Share characterized intermediates (e.g., indoline precursor NMR data) in supplementary materials. Collaborative round-robin testing across institutions ensures reproducibility, with purity and yield comparisons via interlaboratory HPLC .
Tables for Key Findings
(Based on )
| Assay Type | BSI Concentration | Observed Effect | Reference |
|---|---|---|---|
| Migration Inhibition | 10 μM | 65% reduction in PANC-1 cell migration | |
| HDAC1 Inhibition | 1 μM | IC₅₀ = 0.8 μM | |
| E-cadherin Upregulation | 5 μM | 3.2-fold increase (qPCR) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
